1-Chloro-4-difluoromethyl-2-iodobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(difluoromethyl)-2-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2I/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPXJVKRVSKDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255301 | |
| Record name | Benzene, 1-chloro-4-(difluoromethyl)-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261737-24-9 | |
| Record name | Benzene, 1-chloro-4-(difluoromethyl)-2-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261737-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-(difluoromethyl)-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 1 Chloro 4 Difluoromethyl 2 Iodobenzene Analogues
Reaction Pathways in C-F Bond Formation and Manipulation on Aromatic Systems
The introduction and manipulation of carbon-fluorine (C-F) bonds on aromatic systems are of significant interest due to the profound effects of fluorine on a molecule's physicochemical and biological properties. nih.gov The difluoromethyl (CF2H) group, in particular, is a unique motif, capable of acting as a lipophilic hydrogen bond donor, a characteristic that makes it a valuable bioisostere for hydroxyl, thiol, or amine groups. nih.govacs.org
The formation of an aryl-CF2H bond can be achieved through either stepwise sequences or direct difluoromethylation methods. Stepwise approaches often involve the transition-metal-catalyzed introduction of a CF2Y group (where Y is a stabilizing group like an ester or sulfone), followed by the cleavage of the Y group to yield the desired CF2H moiety. nih.gov Direct methods, which are more attractive for late-stage functionalization, utilize specific difluoromethylation reagents in transition-metal-catalyzed cross-coupling reactions or through radical pathways. nih.gov
Once formed, the C-F bonds within the difluoromethyl group are notably strong, with high bond dissociation energies, making their manipulation a significant chemical challenge. nih.govresearchgate.net Activation of these inert bonds often requires the use of highly reactive organometallic complexes or specific catalytic systems. acs.orgnih.gov Transition metal-free processes, including hydro-defluorination (HDF) with reagents like dihydroboranes or photocatalytic methods, have also emerged as viable strategies for C-F bond activation. acs.orgnih.gov Mechanistic studies on aromatic C-F activation have revealed multiple pathways, including nucleophilic attack on the fluoroaromatic system, oxidative addition to a transition metal center, and processes involving single-electron transfer (SET) to generate radical intermediates. acs.orgacs.orgrsc.org The presence of other functional groups, such as the chloro and iodo substituents in 1-chloro-4-difluoromethyl-2-iodobenzene analogues, can significantly influence the reactivity and regioselectivity of these C-F bond manipulation reactions.
Role of Distinct Halogens (Chlorine and Iodine) in Directing Aromatic Reactivity
In polyhalogenated aromatic systems like this compound, the distinct electronic properties and reactivity of chlorine and iodine play a crucial role in directing the outcome of chemical transformations. This is evident in both transition-metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution.
In Transition-Metal-Catalyzed Cross-Coupling:
The site-selectivity of cross-coupling reactions on polyhalogenated arenes is predominantly governed by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds. The established reactivity trend is C–I > C–Br > C–Cl > C–F, with the weaker C-I bond being the most susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0) or Ni(0)). nih.gov This inherent difference in reactivity allows for the chemoselective functionalization at the iodine-bearing position of this compound analogues, leaving the more robust C-Cl bond intact for subsequent transformations. This principle is a cornerstone of iterative cross-coupling strategies for building complex molecular architectures.
In Electrophilic Aromatic Substitution:
During electrophilic aromatic substitution (EAS), both chlorine and iodine act as deactivating groups, yet they are ortho, para-directors. This seemingly contradictory behavior arises from the interplay of two opposing electronic effects:
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This effect reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to benzene (B151609). This deactivation is a general characteristic of all halogens. acs.org
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through pi-conjugation. This donation of electron density creates resonance structures where a negative charge is localized on the ortho and para positions. nih.govacs.org
| Halogen | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| Iodine | -I (Weakest among halogens) | +R | Deactivating | ortho, para |
| Chlorine | -I (Stronger than Iodine) | +R | Deactivating | ortho, para |
Exploration of Radical Intermediates in Transition-Metal Catalyzed Cross-Coupling Reactions
While many transition-metal-catalyzed cross-coupling reactions are described by classic Pd(0)/Pd(II) or Ni(0)/Ni(II) catalytic cycles involving two-electron processes, a growing body of evidence points to the involvement of radical intermediates in certain systems. These radical pathways can be initiated through single-electron transfer (SET) from a low-valent metal center to the aryl halide substrate.
The formation of an aryl radical from an aryl halide can occur through several proposed mechanisms. For instance, an excited state of a palladium(0) complex, generated photochemically, can engage in an oxidative quench with an aryl halide via SET. nih.govacs.org This process generates a radical anion of the aryl halide, which can then fragment to produce an aryl radical and a halide anion. acs.orgnih.gov Alternatively, nickel(I) species, common in nickel-catalyzed reactions, can activate alkyl and aryl electrophiles through a concerted halogen-atom transfer (XAT) to generate a radical. nih.govberkeley.edu
Once formed, these highly reactive aryl radical intermediates can participate in the catalytic cycle in various ways. They can be trapped by a metal complex, such as a nickel(II) species, to form a high-valent organometallic intermediate (e.g., Ni(III)), which then undergoes reductive elimination to form the cross-coupled product. nih.gov The detection and characterization of these transient radical species are challenging but can be achieved through techniques such as radical trapping experiments (e.g., using TEMPO) and Electron Paramagnetic Resonance (EPR) spectroscopy, which can directly observe paramagnetic species. acs.orgresearchgate.net The involvement of radical pathways can explain unique reactivity patterns and selectivities that are not readily accounted for by purely two-electron mechanisms.
| Method of Radical Generation | Key Intermediate(s) | Consequence in Catalysis |
| Single-Electron Transfer (SET) | Aryl radical anion, Aryl radical | Initiation of a radical chain reaction or capture by a metal center. |
| Halogen-Atom Transfer (XAT) | Aryl radical, Metal-halide species | Formation of a radical that can be incorporated into the catalytic cycle. |
| Photochemical Activation | Excited-state metal complex | Homolysis of Ar-Pd bonds or SET to the aryl halide. nih.gov |
Base-Induced Rearrangements in Polyhalogenated Aromatic Systems: Principles and Scope (e.g., Halogen Dance)
Polyhalogenated aromatic compounds can undergo a fascinating rearrangement reaction known as the "halogen dance" (HD) under strongly basic conditions. nih.gov This reaction involves the migration of a halogen substituent to a different position on the aromatic ring. nih.govberkeley.edu The driving force for this rearrangement is the formation of a more stable aryl anion intermediate. nih.gov
The mechanism of the halogen dance typically begins with the deprotonation of the aromatic ring by a strong base, such as lithium diisopropylamide (LDA), at a position dictated by the directing effects of the substituents. nih.gov In the case of this compound analogues, deprotonation would likely occur at the position between the chloro and iodo groups, which is activated by both. This generates an aryl anion. This anion can then induce an intermolecular halogen transfer from another molecule of the starting material, leading to a new aryllithium species where the halogen has effectively "danced" to a new position. The reaction proceeds until the most thermodynamically stable aryl anion is formed, which is typically the one where the negative charge is best stabilized by adjacent electron-withdrawing groups or through chelation. acs.orgnih.gov
Several factors influence the outcome of a halogen dance reaction:
Halogen Identity : The lability of the halogen is crucial. Bromine and iodine atoms are mobile and readily participate in the halogen dance, whereas the stronger C-Cl and C-F bonds are generally resistant to migration under typical HD conditions. acs.org Therefore, in this compound, only the iodine atom would be expected to migrate.
Base : Strong, non-nucleophilic bases like LDA are commonly used. The choice and amount of base, as well as the order of addition, can be used to promote or suppress the rearrangement. nih.gov
Temperature : Lower temperatures often favor the halogen dance by slowing down the initial deprotonation, allowing for the coexistence of both the metalated species and the unreacted starting material, which is necessary for the intermolecular halogen transfer. nih.gov
Solvent : The coordinating ability of the solvent can affect the reactivity of the base and the stability of the organolithium intermediates, thereby influencing the course of the reaction. nih.gov
Once the rearrangement has occurred, the final, most stable aryl anion can be trapped with an electrophile, allowing for the synthesis of functionalized aromatic compounds that would be difficult to access through other methods. acs.orgnih.gov
Oxidative Addition and Reductive Elimination Processes in Catalytic Cycles
Oxidative addition and reductive elimination are two fundamental elementary steps that define the catalytic cycles of most transition-metal-catalyzed cross-coupling reactions. The reactivity of this compound analogues in these reactions is dictated by the kinetics and thermodynamics of these two processes at the C-I and C-Cl bonds.
Oxidative Addition:
This is typically the first and often the rate-determining step in a cross-coupling cycle. It involves the insertion of a low-valent transition metal complex (e.g., Pd(0) or Ni(0)) into the carbon-halogen bond of the substrate. This process increases the oxidation state and coordination number of the metal center (e.g., Pd(0) to Pd(II)). nih.gov The rate of oxidative addition is highly dependent on the nature of the carbon-halogen bond. For polyhalogenated substrates, there is a strong kinetic preference for the cleavage of weaker bonds. The reactivity order is C-I > C-Br > C-Cl, which correlates inversely with their bond dissociation energies. nih.govnih.gov Therefore, for this compound, oxidative addition will occur selectively at the C-I bond. Electron-donating ligands on the metal center generally accelerate oxidative addition by increasing the metal's electron density and nucleophilicity. acs.orginorgchemres.org
Reductive Elimination:
This is the final, product-forming step of the catalytic cycle. It involves the formation of a new bond between two ligands on the metal center, with the concomitant reduction of the metal's oxidation state by two units (e.g., Pd(II) to Pd(0)), thus regenerating the active catalyst. libretexts.org For a C-C bond to form, the two organic groups must typically be in a cis orientation on the metal center. libretexts.org The ease of reductive elimination can be influenced by several factors, including the steric bulk of the ligands and the electronic nature of the coupling partners. While thermodynamically favored, the reductive elimination of C-X bonds can also occur, competing with the desired C-C or C-heteroatom bond formation. Interestingly, the thermodynamic favorability for C-X reductive elimination is the reverse of the oxidative addition trend (C-Cl > C-Br > C-I), while the kinetic trend is often the opposite. researchgate.netnih.govberkeley.edu This complex interplay between kinetics and thermodynamics is crucial for catalyst and reaction design.
| Process | Description | Key Factors for this compound |
| Oxidative Addition | Insertion of M(0) into a C-X bond to form a C-M(II)-X species. | Selective and faster at the C-I bond due to its lower bond dissociation energy compared to the C-Cl bond. |
| Reductive Elimination | Formation of a new bond from two ligands on the M(II) center, regenerating M(0). | The desired C-C or C-heteroatom bond formation must be kinetically favored over the reverse oxidative addition or other side reactions. |
Applications in Complex Molecule Synthesis
Utility as a Building Block in the Construction of Functionalized Aromatic Scaffolds
The iodo- and chloro-substituted benzene (B151609) ring of 1-chloro-4-difluoromethyl-2-iodobenzene serves as a versatile platform for the assembly of highly functionalized aromatic structures. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for regioselective transformations. The carbon-iodine bond is considerably more reactive and susceptible to a variety of coupling reactions, enabling the introduction of diverse substituents at the 2-position. nih.gov This selective reactivity is crucial for the controlled, stepwise construction of complex molecules.
The electron-withdrawing nature of the difluoromethyl group further influences the reactivity of the aromatic ring, impacting the regioselectivity of subsequent reactions. This electronic effect can be harnessed to direct further functionalization of the benzene ring, making this compound a valuable starting material for the synthesis of polysubstituted aromatic compounds that are often key components of larger, more complex molecules.
Precursor for Further Derivatization via Selective Cross-Coupling and Substitution Transformations
The primary utility of this compound lies in its capacity to undergo selective cross-coupling and substitution reactions. The carbon-iodine bond is the most labile site, readily participating in a wide range of transition metal-catalyzed cross-coupling reactions. nih.gov These include, but are not limited to, Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. researchgate.netacs.org This allows for the introduction of aryl, alkynyl, stannyl, and amino groups, respectively, at the position ortho to the difluoromethyl group.
The general mechanism for these cross-coupling reactions typically involves three key steps: oxidative addition of the aryl iodide to a low-valent transition metal catalyst (commonly palladium), transmetalation with a suitable coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. acs.org The chloro substituent generally remains intact under conditions optimized for the reaction of the iodo group, allowing for subsequent transformations at that position. This sequential functionalization is a powerful strategy for building molecular complexity in a controlled manner.
Below is an illustrative table of potential selective cross-coupling reactions starting from this compound, based on established methodologies for similar iodoarenes.
| Reaction Type | Coupling Partner | Catalyst/Conditions | Potential Product Structure |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 2-Aryl-1-chloro-4-(difluoromethyl)benzene |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, base | 1-Chloro-4-(difluoromethyl)-2-(alkynyl)benzene |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 1-Chloro-4-(difluoromethyl)-2-(organo)benzene |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | N-Substituted-2-amino-1-chloro-4-(difluoromethyl)benzene |
| Difluoromethylation | TMSCF₂H | CuI, CsF | 1-Chloro-2,4-bis(difluoromethyl)benzene |
This table is illustrative and specific reaction conditions and outcomes would require experimental validation.
Following the initial reaction at the iodo-position, the less reactive chloro group can be targeted for further functionalization, often requiring more forcing reaction conditions. This could involve nucleophilic aromatic substitution or another cross-coupling reaction, thereby providing access to trisubstituted benzene derivatives.
Application in the Synthesis of Intermediates for Agrochemicals and Pharmaceuticals
The structural motifs accessible from this compound are of significant interest in the design and synthesis of new agrochemicals and pharmaceuticals. nbinno.com The difluoromethyl group, in particular, is a valuable bioisostere for hydroxyl and thiol groups, capable of modulating the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.
The ability to selectively introduce a variety of functional groups onto the aromatic ring makes this compound a key precursor for the synthesis of complex drug candidates and potent crop protection agents. chemimpex.com For instance, the introduction of a specific heterocyclic moiety via a Suzuki coupling, followed by an amination at the chloro-position, could rapidly generate a library of novel compounds for biological screening. The versatility of this building block allows for the efficient exploration of chemical space around a core aromatic scaffold, accelerating the discovery of new bioactive molecules.
Computational and Theoretical Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental aspects of a molecule's stability, electronic distribution, and propensity to react.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its associated energy. mdpi.com For 1-Chloro-4-difluoromethyl-2-iodobenzene, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict the key geometric parameters. nih.gov
The calculations would reveal the planarity of the benzene (B151609) ring, with slight distortions caused by the bulky iodo and difluoromethyl substituents. Bond lengths and angles are influenced by the electronic nature of the substituents. The C-I bond is expected to be the longest and weakest carbon-halogen bond, while the C-Cl bond will be shorter and stronger. The C-F bonds within the difluoromethyl group will be very strong. The presence of the electronegative chlorine, iodine, and difluoromethyl groups is expected to cause a slight contraction of the benzene ring's C-C bonds compared to unsubstituted benzene. uwosh.edu The slight differences between computationally derived parameters and experimental data can often be attributed to the fact that theoretical calculations are typically performed on isolated molecules in the gas phase, whereas experimental data may be from the solid state. researchgate.net
Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative Data) This data is predictive and based on DFT calculations of similar halobenzenes. nih.govuwosh.eduresearchgate.net
| Parameter | Predicted Value |
| C1-Cl Bond Length | 1.74 Å |
| C2-I Bond Length | 2.10 Å |
| C4-C(CHF2) Bond Length | 1.52 Å |
| C-F Bond Length | 1.36 Å |
| C-C (aromatic) Avg. Bond Length | 1.39 Å |
| C-Cl-C Bond Angle | 120.5° |
| C-I-C Bond Angle | 119.8° |
| C-C-C (aromatic) Avg. Bond Angle | 120.0° |
The total electronic energy and standard enthalpy of formation can also be calculated, providing a measure of the molecule's thermodynamic stability.
DFT is also a powerful tool for mapping out the energy landscape of a chemical reaction, including the identification of transition states. rsc.org For this compound, a key area of interest is its participation in cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann couplings, which typically proceed at the C-I bond. d-nb.inforesearchgate.net
Transition state calculations can model the oxidative addition of the C-I bond to a metal catalyst, often palladium or copper. researchgate.netnih.gov These calculations would determine the activation energy for this crucial step. The presence of the electron-withdrawing chloro and difluoromethyl groups is expected to influence the energetics of this process. The activation energy for the oxidative addition step is a key determinant of the reaction rate. nih.gov By comparing the activation barriers for reactions at the C-I versus the C-Cl bond, computational studies can confirm the high selectivity for reactions at the more labile C-I bond. nih.gov
Table 2: Illustrative Calculated Activation Energies for Oxidative Addition to a Pd(0) Catalyst This data is predictive and based on DFT calculations for similar cross-coupling reactions. researchgate.netnih.gov
| Reaction Step | Predicted Activation Energy (kcal/mol) |
| Oxidative Addition at C-I Bond | 10 - 15 |
| Oxidative Addition at C-Cl Bond | > 25 |
The reactivity of the benzene ring in this compound is dictated by the electronic effects of its three substituents. Both chlorine and iodine are ortho-, para-directing deactivators due to the interplay of their electron-withdrawing inductive effects and electron-donating resonance effects. The difluoromethyl group, however, is a strong deactivator and is meta-directing due to its powerful inductive electron-withdrawing nature. researchgate.netmdpi.com
Computational analysis, through methods like Natural Bond Orbital (NBO) analysis, can quantify these effects by calculating the partial atomic charges on the ring carbons. bhu.ac.in The results would show a significant polarization of the ring, with the carbon atoms bearing the substituents having positive partial charges, and the other ring carbons having varying degrees of negative charge. This charge distribution is crucial for predicting the regioselectivity of electrophilic aromatic substitution reactions.
Table 3: Illustrative Mulliken Atomic Charges on the Aromatic Ring of this compound This data is predictive and based on computational studies of substituted benzenes. bhu.ac.in
| Atom | Predicted Mulliken Charge |
| C1 (-Cl) | +0.15 |
| C2 (-I) | +0.05 |
| C3 (-H) | -0.10 |
| C4 (-CHF2) | +0.25 |
| C5 (-H) | -0.08 |
| C6 (-H) | -0.09 |
Computational models can predict the most likely outcomes of chemical reactions. nih.gov For electrophilic aromatic substitution on this compound, the directing effects of the substituents are in opposition. The strong deactivating and meta-directing nature of the difluoromethyl group, combined with the deactivating effects of the halogens, would suggest that electrophilic substitution on the ring is generally disfavored. However, should a reaction occur, computational modeling of the energies of the possible sigma-complex intermediates would predict the most likely site of substitution. semanticscholar.org
In terms of chemoselectivity, as mentioned, the vast difference in the bond dissociation energies of the C-I and C-Cl bonds means that reactions involving cleavage of a carbon-halogen bond, such as cross-coupling reactions, will overwhelmingly occur at the C-I position. nih.gov Computational workflows can automatically calculate reaction paths and relative activation energies to predict this selectivity with high confidence. nih.gov
Advanced Spectroscopic Property Prediction (excluding direct experimental data, focusing on theoretical methods)
Computational chemistry can accurately predict various spectroscopic properties, providing a theoretical spectrum that can be used to interpret experimental data. nih.govnih.gov
For this compound, DFT calculations can predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts. wisc.edu The predicted ¹H NMR spectrum would show signals in the aromatic region (typically 6.5-8.0 ppm), with their exact chemical shifts and coupling patterns determined by the electronic environment created by the substituents. pressbooks.pubopenstax.orglibretexts.org The proton on the difluoromethyl group would appear as a characteristic triplet due to coupling with the two fluorine atoms. The aromatic carbons would appear in the ¹³C NMR spectrum between 110 and 140 ppm. pressbooks.pubopenstax.org
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This data is predictive and based on computational methods for similar aromatic compounds. wisc.edupressbooks.pub
| Nucleus | Predicted Chemical Shift (ppm) |
| Ar-H (C3) | 7.6 |
| Ar-H (C5) | 7.4 |
| Ar-H (C6) | 7.8 |
| -CHF2 | 6.8 (triplet) |
| Ar-C (C1-C6) | 120 - 145 |
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.govnih.gov The predicted IR spectrum would show characteristic C-H stretching of the aromatic ring around 3030-3100 cm⁻¹, C-C stretching in the 1450-1600 cm⁻¹ region, and strong absorptions corresponding to the C-F, C-Cl, and C-I bonds. openstax.orglibretexts.orgspectroscopyonline.comlibretexts.org The positions of out-of-plane C-H bending bands in the 650-900 cm⁻¹ range can also provide information about the substitution pattern of the benzene ring. libretexts.orgspectroscopyonline.com
Challenges and Future Research Directions
Development of More Sustainable and Atom-Economical Synthetic Routes for Fluorinated Aryl Halides
The incorporation of the difluoromethyl (CF2H) group into aromatic systems is of high interest in medicinal chemistry, as this group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. researchgate.netbeilstein-journals.orgnih.gov However, traditional methods for synthesizing fluorinated aryl halides often rely on multi-step sequences, harsh reagents, and generate significant chemical waste, limiting their sustainability and atom economy.
A major challenge is moving away from methods that use hazardous and ozone-depleting reagents. rsc.org Future research is focused on developing direct C-H difluoromethylation techniques that avoid pre-functionalization of the aromatic ring. rsc.org Visible-light-mediated fluorination is an emerging sustainable method that allows reactions to occur under mild, room-temperature conditions, often with high selectivity and without the need for large quantities of catalysts. mdpi.com Another promising avenue is the use of fluoroform (HCF3), a potent greenhouse gas, as a feedstock for producing fluorochemicals. organic-chemistry.org Developing catalytic systems that can efficiently utilize fluoroform or other readily available fluorine sources would represent a significant step towards greener synthesis. organic-chemistry.org
Furthermore, improving the atom economy of these reactions is crucial. researchgate.net This involves designing catalytic cycles where ancillary reagents are minimized. For instance, flow chemistry, particularly with low-cost 3D printed reactors, offers enhanced control over reaction parameters and facilitates scalable, efficient synthesis, which can contribute to more atom-economical processes for producing compounds like α-CF2H-substituted ketones. nih.gov
Addressing Regioselectivity and Chemoselectivity Challenges in Polyhalogenated Aromatic Systems
The synthesis of 1-chloro-4-difluoromethyl-2-iodobenzene is complicated by the presence of three distinct halogen and pseudo-halogen substituents on the benzene (B151609) ring. Controlling the regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts) is a formidable challenge. acs.org The electronic properties of the chloro, iodo, and difluoromethyl groups exert complex and sometimes competing directing effects on incoming reagents.
In cross-coupling reactions, the relative reactivity of C-I, C-Br, and C-Cl bonds typically follows the order of their bond dissociation energies (C-I < C-Br < C-Cl), which usually dictates the site of reaction. nih.gov However, for a molecule like the target compound, selectively functionalizing one position without affecting the others requires highly specific catalytic systems. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been developed that show excellent chemoselectivity for C-Br bonds over C-Cl bonds. polyu.edu.hk Similar principles must be applied to differentiate between the C-I and C-Cl bonds in this compound.
Future research will focus on developing catalyst-ligand systems that can precisely control the reaction site. This can be achieved by tuning the steric and electronic properties of the catalyst to favor oxidative addition at a specific C-X bond. researchgate.net The use of directing groups or specialized bimetallic reagents can also enhance regioselectivity. uni-muenchen.deresearchgate.netnih.gov For example, bimetallic combinations like sBu2Mg·2LiOR have been shown to enable regioselective Br/Mg exchange, with additives like pentamethyldiethylenetriamine (PMDTA) capable of switching the site of metalation. uni-muenchen.deresearchgate.netnih.gov Developing analogous systems for iodo/chloro-substituted arenes is a key research direction.
Advanced Mechanistic Understanding Through Integrated Experimental and Computational Approaches
To overcome the challenges in selectivity and efficiency, a deep mechanistic understanding of the underlying reactions is essential. The integration of experimental techniques with computational modeling, particularly Density Functional Theory (DFT), provides powerful insights into reaction pathways, transition states, and the roles of catalysts and reagents. nih.govimperial.ac.ukacs.org
For C-F bond activation, a combined experimental and computational approach has been used to determine that the reaction of fluoroarenes with magnesium-based reagents proceeds via a concerted SNAr-like pathway. nih.govimperial.ac.uk DFT calculations can model activation energies and explain experimental observations, such as the preference for C-F bond activation at sites flanked by ortho-fluorine atoms. imperial.ac.uk Similarly, computational studies on palladium-catalyzed aryldifluoromethylation have revealed that specific phosphine (B1218219) ligands are crucial for promoting the key transmetallation step and that the subsequent reductive elimination has a low energy barrier. nih.gov
Future research will increasingly rely on this synergy. For example, understanding the subtle differences in the activation of C-I versus C-Cl bonds in the presence of a -CF2H group can be modeled computationally to predict the most effective catalyst. nih.gov Experimental methods like in-situ spectroscopy and kinetic analysis can then validate these theoretical models. acs.org This integrated approach is critical for rationally designing new catalysts and reaction conditions instead of relying on empirical screening, accelerating the development of more advanced and selective synthetic methods. nih.govnih.gov
Exploration of Novel Catalytic Systems for C-CF2H and C-I Bond Formation
The formation of carbon-difluoromethyl (C-CF2H) and carbon-iodine (C-I) bonds are pivotal steps in the synthesis of this compound. The development of novel catalysts for these transformations is a vibrant area of research.
C-CF2H Bond Formation: Transition-metal catalysis is central to modern difluoromethylation methods. rsc.org While copper- and palladium-based catalysts are most common, they face distinct challenges. rsc.org For palladium catalysts, the transmetallation step to transfer the CF2H group can be slow. rsc.org In contrast, copper catalysts often require stoichiometric amounts or face challenges with electron-deficient substrates. rsc.org Future work aims to develop more robust catalysts, such as cooperative Pd/Ag systems or catalysts with novel ligands that accelerate these challenging steps. rsc.org Nickel-based catalysts are also emerging as a powerful alternative. rsc.org Radical difluoromethylation presents another strategic approach, particularly for C-H functionalization. rsc.org
Table 1: Comparison of Catalytic Systems for C(sp²)–CF₂H Bond Formation
| Metal Catalyst | Typical Substrate | Key Advantages | Key Challenges |
|---|---|---|---|
| Copper (Cu) | Aryl Iodides, Diaryl Iodonium Salts | Good for electron-deficient substrates (stoichiometric) | Oxidative addition can be demanding; electron-rich substrates give lower yields. rsc.org |
| Palladium (Pd) | Aryl Bromides, Aryl Iodides, Aroyl Chlorides | Readily undergoes oxidative addition; enables decarbonylative routes. rsc.org | Slower transmetallation of the CF₂H group compared to copper. rsc.org |
| Nickel (Ni) | Aroyl Chlorides | Provides an alternative catalytic pathway. rsc.org | Scope and mechanistic understanding are still developing. |
C-I Bond Formation: The direct iodination of an electron-deficient aromatic ring, such as 4-chlorodifluoromethylbenzene, is challenging. Traditional electrophilic iodination methods often require harsh conditions and lack regioselectivity. Future research is geared towards catalytic C-H iodination. These methods would ideally operate under mild conditions and exhibit high regioselectivity for the position ortho to the chloro group, guided by either the chloro or difluoromethyl substituent. The development of catalysts that can activate a specific C-H bond in the presence of other reactive sites is a key goal.
The exploration of new ligand scaffolds, bimetallic systems, and photoredox catalysis will be instrumental in overcoming the current limitations in the synthesis of complex molecules like this compound. mdpi.comnih.govresearchgate.net
Q & A
Q. What mechanistic insights can be gained from kinetic isotope effects (KIE) in dehalogenation reactions?
- Methodological Answer :
- Synthesize deuterated analogs (e.g., C-D instead of C-H near iodine).
- Measure KIE values to distinguish between concerted vs. stepwise mechanisms.
- Compare with DFT-predicted isotope effects for mechanistic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
